molecular formula C15H27N3O3 B7930723 [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7930723
M. Wt: 297.39 g/mol
InChI Key: GYKITJIYJNGCIM-LBPRGKRZSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18(11-6-7-11)10-12-5-4-8-17(12)13(19)9-16/h11-12H,4-10,16H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKITJIYJNGCIM-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCCN1C(=O)CN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C[C@@H]1CCCN1C(=O)CN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is an intriguing molecule in the field of medicinal chemistry, particularly due to its structural complexity and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and therapeutic implications based on existing research.

Chemical Structure and Properties

The molecular formula for this compound is C15H27N3O3C_{15}H_{27}N_{3}O_{3} with a molecular weight of 283.39 g/mol. Its structure includes a pyrrolidine ring, an amino-acetyl group, and a cyclopropyl carbamate moiety, which are significant for its biological interactions.

Structural Features

FeatureDescription
Pyrrolidine Ring Contributes to the compound's ability to interact with various biological targets.
Amino-Acetyl Group Enhances solubility and may play a role in binding interactions.
Cyclopropyl Carbamate Imparts unique steric properties that can influence pharmacodynamics.

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Anticancer Activity : Compounds similar to this structure have shown promise in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : The pyrrolidine derivatives are noted for their neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Studies

  • Antitumor Activity : A study evaluated the efficacy of related compounds on various cancer cell lines, demonstrating significant inhibition of proliferation in breast cancer cells (MCF-7, SK-BR-3) with IC50 values comparable to established chemotherapeutics like tamoxifen .
  • Neuroprotective Studies : Research has highlighted the protective effects of pyrrolidine derivatives against oxidative stress in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

In Vitro and In Vivo Studies

  • In Vitro Studies : The compound has been tested against several cancer cell lines, showing promising results in terms of cytotoxicity and selectivity towards malignant cells over non-malignant counterparts .
  • In Vivo Studies : Preliminary animal studies indicated favorable pharmacokinetic profiles, including moderate brain exposure and significant tissue distribution, enhancing its therapeutic potential for central nervous system disorders .

Synthesis

The synthesis of [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester involves multi-step organic reactions that emphasize the complexity and challenges associated with creating this compound. Key steps include:

  • Formation of the pyrrolidine ring.
  • Introduction of the amino-acetyl group.
  • Coupling with cyclopropyl carbamate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Functional Group Effects

The compound is compared to analogs with modifications in the pyrrolidine substituents, carbamate groups, or stereochemistry (Table 1).

Table 1: Structural Comparison of Analogs
Compound Name (CAS) Key Structural Differences Functional Impact Reference
[(S)-1-(2-Aminoacetyl)pyrrolidin-2-ylmethyl]carbamic acid tert-butyl ester (1354001-47-0) Lacks cyclopropyl group; carbamate directly attached to pyrrolidine Reduced steric hindrance; higher polarity
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (67117-95-7) Propionyl (C3) vs. acetyl (C2) substituent; pyrrolidin-3-yl vs. 2-ylmethyl Altered lipophilicity; steric bulk may affect receptor binding
(S)-2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (1353998-30-7) Isopropyl-amino linker instead of cyclopropyl-carbamate Increased flexibility; altered pharmacokinetics
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester (1354002-77-9) Amino-ethyl vs. amino-acetyl; isopropyl-carbamate Enhanced basicity; reduced hydrolytic stability

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